The synthesis of 1-(2-Hydroxyphenyl)ethan-1-one oxime can be achieved through several methods, with one common approach involving the reaction of 2-hydroxyacetophenone with hydroxylamine hydrochloride. The reaction typically follows these steps:
The general reaction can be represented as follows:
The molecular structure of 1-(2-Hydroxyphenyl)ethan-1-one oxime can be depicted using its structural formula, which highlights the arrangement of atoms within the molecule. The compound consists of a phenolic hydroxyl group (-OH) ortho to the ketone functional group (-C(=O)-).
CC(=NO)C1=CC=CC=C1O
InChI=1S/C8H9NO2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3
1-(2-Hydroxyphenyl)ethan-1-one oxime participates in various chemical reactions due to its functional groups:
The mechanism of action for 1-(2-Hydroxyphenyl)ethan-1-one oxime largely revolves around its reactivity as an intermediate in organic synthesis. Its ability to form various derivatives through oxidation and reduction makes it valuable in medicinal chemistry and materials science.
Research has indicated that oximes may interact with biological targets, influencing their activity based on structural modifications.
The physical and chemical properties of 1-(2-Hydroxyphenyl)ethan-1-one oxime are critical for its applications:
Property | Value |
---|---|
Molecular Weight | 151.163 g/mol |
LogP | 1.59040 |
Polar Surface Area | 52.820 Ų |
Storage Conditions | 2–8°C |
The compound's solubility and stability under various conditions are essential for its use in synthetic applications.
1-(2-Hydroxyphenyl)ethan-1-one oxime finds applications across various scientific fields:
Research continues into expanding the utility of this compound in synthesizing N-containing heterocycles and other biologically relevant structures, highlighting its versatility as a building block in organic chemistry.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2